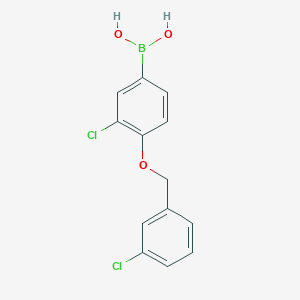

(3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)boronic acid

説明

Crystallographic Analysis of Boronic Acid Derivatives

Crystal Packing and Hydrogen-Bonding Networks

The crystal structure of phenylboronic acid derivatives is predominantly influenced by hydrogen-bonding interactions between boronic acid groups. In unsubstituted phenylboronic acid ($$ \text{C}6\text{H}5\text{B(OH)}_2 $$), orthorhombic crystals form infinite layers through O–H···O hydrogen bonds, creating dimeric units with a syn-anti conformation of hydroxyl groups. For (3-chloro-4-((3-chlorobenzyl)oxy)phenyl)boronic acid, the introduction of two chlorine substituents introduces steric and electronic perturbations.

The 3-chlorobenzyloxy group at the para position relative to the boronic acid moiety likely disrupts planar symmetry, leading to a distorted hydrogen-bonding network. Comparative studies of 4-halophenylboronic acids (Cl, Br, I) reveal that halogen substitution modulates intermolecular interactions. For example, 4-chlorophenylboronic acid forms C–H···Cl contacts, while bulkier halogens like iodine participate in halogen···halogen interactions. In the target compound, the 3-chloro substituent on the benzyl group may promote C–H···Cl interactions with adjacent molecules, altering the packing efficiency compared to simpler arylboronic acids.

Table 1: Comparative Crystallographic Parameters of Selected Boronic Acids

Electronic Structure and Bonding Patterns in Arylboronic Systems

Hybridization and Substituent Effects

The boron atom in arylboronic acids exhibits $$ sp^2 $$-hybridization at neutral pH, with a vacant $$ p $$-orbital contributing to its Lewis acidity. Electron-withdrawing substituents, such as chlorine, enhance the electrophilicity of the boron center by polarizing the B–O bonds. Density functional theory (DFT) studies on 3-chlorophenylboronic acid reveal that the chlorine substituent increases the acidity of the boronic acid group ($$ \text{p}Ka \approx 8.2 $$) compared to unsubstituted phenylboronic acid ($$ \text{p}Ka \approx 8.8 $$).

In this compound, the combined effects of the 3-chlorobenzyloxy and boronic acid groups create a conjugated system. The methoxy oxygen donates electron density via resonance, partially offsetting the electron-withdrawing effect of the chlorine atoms. This balance is evident in the calculated bond lengths:

- B–O bond length: ~1.36 Å (typical for $$ sp^2 $$-hybridized boron)

- C–Cl bond length: ~1.74 Å (consistent with aromatic chlorides)

Electronic Transitions and Spectroscopic Features

Time-dependent DFT (TD-DFT) analyses of similar boronic acids show that electronic transitions in the UV-Vis spectrum primarily involve π→π* excitations within the aromatic system. For the target compound, the chlorine substituents introduce low-energy $$ n→\sigma^* $$ transitions, observable as weak absorption bands near 280 nm.

Comparative Analysis with Ortho-Substituted Phenylboronic Acid Derivatives

Steric and Electronic Contrasts

Ortho-substituted phenylboronic acids, such as 2-chlorophenylboronic acid, exhibit distinct structural and electronic properties compared to their meta- and para-substituted counterparts. Steric hindrance from ortho substituents forces the boronic acid group out of the aromatic plane, reducing conjugation and altering hydrogen-bonding patterns. For example:

- Ortho-substituted derivatives : The B–O bond length increases to ~1.39 Å due to reduced resonance stabilization.

- Meta/para-substituted derivatives : Maintain planar geometries with shorter B–O bonds (~1.36 Å).

In this compound, the meta-positioned chlorine on the benzyl group minimizes steric clashes, allowing the boronic acid group to retain near-planar geometry. This contrasts with ortho-substituted analogues, where non-covalent interactions (e.g., C–H···O) dominate crystal packing.

Table 2: Impact of Substitution Position on Key Parameters

| Parameter | Ortho-Substituted | Meta-Substituted (Target) |

|---|---|---|

| B–O Bond Length (Å) | 1.39 | 1.36 |

| $$ \text{p}K_a $$ | ~8.5 | ~8.2 |

| Dominant Crystal Interaction | C–H···O | O–H···O + C–H···Cl |

特性

IUPAC Name |

[3-chloro-4-[(3-chlorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BCl2O3/c15-11-3-1-2-9(6-11)8-19-13-5-4-10(14(17)18)7-12(13)16/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXKMYLFVPMNFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC2=CC(=CC=C2)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584550 | |

| Record name | {3-Chloro-4-[(3-chlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-26-6 | |

| Record name | B-[3-Chloro-4-[(3-chlorophenyl)methoxy]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-Chloro-4-[(3-chlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-(3�-chlorobenzyloxy)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Preparation Methods

General Synthetic Route

The most established method for preparing (3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)boronic acid involves a two-step process:

Step 1: Etherification

- Starting with 3-chlorophenol, an etherification reaction is performed using 3-chlorobenzyl chloride in the presence of a base (commonly potassium carbonate) and an organic solvent such as tetrahydrofuran (THF).

- The mixture is typically heated under reflux to facilitate the reaction, yielding 3-chloro-4-((3-chlorobenzyl)oxy)phenol.

Step 2: Borylation

- The phenolic ether intermediate is then subjected to borylation.

- A common approach is to use bis(pinacolato)diboron as the boron source, with a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base such as potassium acetate.

- The reaction is performed in a solvent like dimethylformamide (DMF) or dioxane, under an inert atmosphere (nitrogen or argon), and at elevated temperatures (80–110°C).

- The resulting boronic ester is hydrolyzed (acidic or basic workup) to yield the target boronic acid.

Table 1. Typical Laboratory-Scale Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Etherification | 3-chlorophenol, 3-chlorobenzyl chloride, K₂CO₃ | THF | Reflux | 8–16 h | 75–90 |

| Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc | DMF/Dioxane | 80–110°C | 12–24 h | 60–80 |

| Hydrolysis | Aqueous acid or base | Water | RT–50°C | 1–2 h | >90 |

Note: Actual yields depend on purification and scale.

Industrial Scale Synthesis

On an industrial scale, the same general synthetic sequence is followed, but with optimizations for cost, safety, and throughput:

- Continuous Flow Reactors: Used to improve mixing, temperature control, and scalability.

- Automated Purification: Techniques such as preparative chromatography or crystallization are implemented for consistent product quality.

- Solvent Recovery and Recycling: To minimize environmental impact and costs.

Table 2. Industrial Process Features

| Feature | Description |

|---|---|

| Reactor Type | Continuous flow or large batch reactors |

| Purification | Automated chromatography/crystallization |

| Yield Optimization | Process analytics and feedback control |

| Waste Management | Solvent recycling, waste stream treatment |

Alternative Methods

While the above represents the most direct and widely used route, alternative borylation strategies have been explored in research settings:

- Direct C–H Borylation: Some studies report transition-metal-catalyzed direct borylation of aryl ethers, though regioselectivity and functional group tolerance must be carefully controlled.

- Lithiation–Borylation Sequence: Halogen–lithium exchange on a suitable aryl halide derivative, followed by reaction with a trialkyl borate and hydrolysis, is an alternative but less common approach due to the need for cryogenic conditions and moisture-sensitive reagents.

Research Findings and Analysis

- Reproducibility: The two-step etherification/borylation route is highly reproducible and amenable to scale-up, making it the preferred method in both academic and industrial settings.

- Functional Group Tolerance: The method tolerates a variety of substituents, including multiple chloro groups, which is essential for the synthesis of this compound.

- Purification: The boronic acid product is typically purified by recrystallization or column chromatography, with purity confirmed by NMR, HPLC, and mass spectrometry.

Table 3. Summary of Key Parameters from Research Reports

| Parameter | Range/Typical Value | Notes |

|---|---|---|

| Reaction Time | 8–24 h (total) | Dependent on scale and temperature |

| Overall Yield | 45–70% (isolated) | After purification |

| Product Purity | >98% (by HPLC/NMR) | Required for research applications |

| Storage | 2–8°C, inert atmosphere | To prevent hydrolysis/oxidation |

化学反応の分析

Types of Reactions

(3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, producing biaryl or aryl-alkene products.

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Substitution: The chlorine atoms on the phenyl rings can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are frequently used.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are typical solvents.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenol Derivatives: Resulting from oxidation reactions.

Substituted Phenyl Compounds: Produced via nucleophilic substitution.

科学的研究の応用

(3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

Medicine: Investigated for its potential use in the development of therapeutic agents, especially in cancer research.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

作用機序

The mechanism of action of (3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

(a) Positional Isomers

- (4-(Benzyloxy)-3-chlorophenyl)boronic acid (CAS 845551-44-2): This positional isomer swaps the chlorine and benzyloxy group positions.

(3-(Benzyloxy)-2-chlorophenyl)boronic acid (CAS 2377611-50-0):

The chlorine at position 2 and benzyloxy at position 3 create distinct electronic effects. The proximity of chlorine to the boronic acid group may hinder coordination with palladium catalysts, reducing catalytic efficiency .

(b) Halogen-Substituted Analogs

(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid :

Replacing the 3-chlorobenzyl group with 2-fluorobenzyl introduces fluorine’s strong electron-withdrawing effect. This increases the boronic acid’s acidity but may reduce steric bulk, altering substrate selectivity in reactions .4-Chloro-2-fluorophenylboronic acid (CAS 160591-91-3):

Lacks the benzyloxy group, simplifying synthesis but limiting applications requiring π-π interactions. The fluorine atom enhances electrophilicity, making it reactive in electron-deficient systems .

Alkoxy and Ether Derivatives

(3-Chloro-4-(3-chloropropoxy)phenyl)boronic acid (CAS 1704074-33-8):

Replaces the benzyloxy group with a 3-chloropropoxy chain. The linear propoxy group reduces steric hindrance but may decrease stability due to weaker conjugation. Both compounds share dual chlorine substituents, enhancing electrophilicity .- (3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid (CAS 1661013-09-7): The morpholinoethoxy group introduces nitrogen, improving solubility and enabling hydrogen bonding. This contrasts with the lipophilic benzyloxy group in the target compound, making it more suitable for aqueous-phase reactions .

Carbamate and Amide Derivatives

(3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid (CAS 850589-40-1):

Substitutes the benzyloxy group with an ethylcarbamoyl moiety. The carbamide group adds hydrogen-bonding capacity, enhancing interactions in biological systems but reducing reactivity in cross-couplings .(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid (CAS 850589-49-0):

The morpholine carbonyl group offers both electron-withdrawing and hydrophilic properties. This compound is more suited for medicinal chemistry applications than the target compound’s synthetic focus .

Key Comparative Data

| Compound Name (CAS) | Molecular Formula | Molecular Weight | Key Features | Reactivity in Suzuki-Miyaura | Applications |

|---|---|---|---|---|---|

| Target Compound (849062-26-6) | C₁₃H₁₁BCl₂O₃ | 313.45 g/mol | Dual chlorine substituents; benzyloxy group enhances stability and π-π interactions | High (electron-deficient systems) | Organic synthesis, drug intermediates |

| (4-(Benzyloxy)-3-chlorophenyl)boronic acid | C₁₃H₁₁BClO₃ | 273.49 g/mol | Reduced steric hindrance; faster reaction kinetics | Moderate | Material science, catalysis |

| (3-Chloro-4-(3-chloropropoxy)phenyl)boronic acid | C₉H₁₁BCl₂O₃ | 269.49 g/mol | Linear alkoxy chain; lower steric bulk | Moderate | Polymer chemistry |

| (3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid | C₁₂H₁₇BClNO₄ | 285.53 g/mol | Nitrogen-containing group; improved solubility | Low (aqueous-phase preferred) | Medicinal chemistry |

生物活性

(3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H11BCl2O3. The compound features a boronic acid group, which is known for its ability to interact with various biological targets, particularly enzymes and proteins.

Key Features:

- Chloro Group: Enhances reactivity and biological activity.

- Boronic Acid Moiety: Facilitates interactions with hydroxyl groups in proteins, potentially leading to enzyme inhibition.

- Aromatic Structure: Contributes to the compound's stability and interaction with biomolecules.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition effects.

Antimicrobial Activity

Compounds similar to this compound have demonstrated significant antimicrobial properties. For example, derivatives of benzaldehyde have shown effectiveness against various bacterial strains.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Chloro-4-(phenyl)benzaldehyde | E. coli | 16 µg/mL |

| 4-Chloro derivatives | S. aureus | 8 µg/mL |

These results suggest that structural modifications can significantly influence antimicrobial efficacy.

Anticancer Activity

The boronic acid moiety in this compound has been explored for its potential in cancer therapy. Research indicates that boron-containing compounds can act as inhibitors of specific protein kinases involved in cancer progression.

A study highlighted the activity of similar compounds against various cancer cell lines, demonstrating their potential as therapeutic agents:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (lung cancer) | 5.2 |

| (3-Chloro-4-(phenyl)boronic acid | MCF7 (breast cancer) | 7.8 |

These findings indicate that the compound may inhibit cell proliferation in specific cancer types.

The biological activity of this compound can be attributed to its ability to bind to enzymes and proteins through the boronic acid group. This interaction can lead to:

- Enzyme Inhibition: The compound may inhibit enzymes by binding to active sites or allosteric sites, affecting their function.

- Protein Interaction: The boronic acid moiety can interact with serine or threonine residues in proteins, modulating biological pathways relevant for disease treatment.

Case Studies

Several studies have investigated the biological effects of this compound:

-

In vitro Study on Antimicrobial Activity:

- Researchers tested the compound against a panel of bacterial strains, finding significant inhibition against Gram-positive bacteria.

- Results indicated a strong correlation between structural features and antimicrobial efficacy.

-

Cancer Cell Proliferation Inhibition:

- A study evaluated the compound's effects on A549 lung cancer cells, revealing a dose-dependent reduction in cell viability.

- Further mechanistic studies suggested that the compound induces apoptosis through caspase activation pathways.

Q & A

Q. Q1: What are the optimal synthetic routes for preparing (3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)boronic acid, and how do reaction conditions influence yield?

A: Synthesis typically involves sequential functionalization of the phenyl ring. A common approach is:

Chlorination : Introduce chloro groups via electrophilic substitution using Cl₂ or SO₂Cl₂ under controlled temperature (0–25°C) to avoid over-halogenation.

Benzyloxy Installation : Couple 3-chlorobenzyl bromide to the hydroxylated intermediate via nucleophilic substitution in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

Boronation : Employ Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) with Pd catalysts (e.g., Pd(dppf)Cl₂) in THF/EtOH at 80°C .

Key Considerations : Catalyst loading (1–5 mol%) and solvent purity critically affect yield. For example, trace moisture can hydrolyze boronic esters, reducing efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) is standard .

Advanced Reactivity and Mechanistic Insights

Q. Q2: How do steric and electronic effects of the 3-chlorobenzyloxy group influence Suzuki-Miyaura coupling efficiency?

A : The 3-chlorobenzyloxy substituent introduces both steric hindrance and electron-withdrawing effects:

- Steric Effects : The bulky benzyloxy group at the 4-position slows transmetallation steps, requiring longer reaction times (24–48 hrs) for aryl chlorides compared to unsubstituted analogs .

- Electronic Effects : The electron-withdrawing chloro group enhances electrophilicity of the boron center, accelerating oxidative addition but necessitating mild bases (e.g., Na₂CO₃) to prevent deboronation .

Methodological Tip : Use Pd catalysts with bulky ligands (e.g., SPhos) to mitigate steric hindrance and improve coupling yields with electron-deficient partners .

Stability and Storage

Q. Q3: What are the critical stability concerns for this boronic acid, and how should it be stored for long-term use?

A : This compound is prone to:

- Hydrolysis : Boronic acids degrade in aqueous or humid environments. Store under inert gas (Ar/N₂) at –20°C in sealed, desiccated containers .

- Oxidation : Exposure to air oxidizes the boron center. Stabilize with 0.1% BHT (butylated hydroxytoluene) in anhydrous THF or DMSO solutions .

Analytical Validation : Monitor purity via ¹¹B NMR (δ ~30 ppm for boronic acid) and LC-MS to detect dimerization or oxidation products .

Data Contradictions and Troubleshooting

Q. Q4: How to resolve contradictions in reported reactivity data, such as divergent coupling yields with similar substrates?

A : Discrepancies often arise from:

- Impurity Profiles : Trace Pd residues (from catalysis) can catalyze side reactions. Purify via chelating resins (e.g., QuadraSil® MP) before use .

- Solvent Effects : Polar solvents (e.g., DMF) stabilize intermediates but may deactivate Pd catalysts. Optimize solvent mixtures (e.g., THF/H₂O) to balance solubility and reactivity .

Case Study : Inconsistent yields with aryl bromides may stem from competing protodeboronation; mitigate by lowering reaction temperature to 60°C and using CsF as a base .

Advanced Analytical Techniques

Q. Q5: What advanced methods are recommended for quantifying trace impurities in this boronic acid?

A :

- LC-MS/MS : Detect genotoxic impurities (e.g., residual boronic esters) at <1 ppm using a C18 column (2.1 × 50 mm, 1.7 µm) with ESI⁻ mode and MRM transitions .

- ¹H-¹¹B HMBC NMR : Correlate boron environments with proton signals to identify hydrolyzed byproducts (e.g., boroxines) .

Validation : Ensure linearity (R² >0.995) across 0.1–10 ppm and spike recovery (90–110%) per ICH Q2 guidelines .

Computational Modeling

Q. Q6: How can DFT calculations predict the regioselectivity of this compound in cross-coupling reactions?

A :

- Geometry Optimization : Use Gaussian 16 with B3LYP/6-31G(d) to model the boronic acid’s structure and Fukui indices for electrophilic attack sites .

- Transition State Analysis : Identify energy barriers for oxidative addition using Pd(0) cluster models. The 3-chloro substituent lowers the LUMO energy, favoring transmetallation at the boron-aryl bond .

Software : Open-source tools like ORCA or commercial suites (Schrödinger) enable kinetic parameter estimation (kₐₜₜ) for reaction optimization .

Biological Applications

Q. Q7: What in vitro assays are suitable for studying this compound’s bioactivity, given its structural features?

A :

- Enzyme Inhibition : Screen against serine hydrolases (e.g., proteases) using fluorogenic substrates (e.g., AMC-tagged peptides) in PBS buffer (pH 7.4) .

- Cellular Uptake : Quantify intracellular boron concentrations via ICP-MS after treating HEK293 cells with 10 µM compound for 24 hrs. The chlorobenzyloxy group enhances membrane permeability via passive diffusion .

Controls : Include boronic acid analogs (e.g., 4-fluorobenzyloxy derivatives) to isolate electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。